molecular formula C16H12F2N4O B14881495 2,6-difluoro-N-(6-(2-methyl-1H-imidazol-1-yl)pyridin-3-yl)benzamide

2,6-difluoro-N-(6-(2-methyl-1H-imidazol-1-yl)pyridin-3-yl)benzamide

Cat. No.: B14881495
M. Wt: 314.29 g/mol
InChI Key: ZNVHNNJLFFQRQP-UHFFFAOYSA-N
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Description

2,6-difluoro-N-(6-(2-methyl-1H-imidazol-1-yl)pyridin-3-yl)benzamide is a complex organic compound that features a benzamide core substituted with difluoro groups and an imidazole-pyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-difluoro-N-(6-(2-methyl-1H-imidazol-1-yl)pyridin-3-yl)benzamide typically involves multi-step organic reactions. The process begins with the preparation of the imidazole and pyridine intermediates, followed by their coupling with a benzamide derivative. Key steps include:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2,6-difluoro-N-(6-(2-methyl-1H-imidazol-1-yl)pyridin-3-yl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Hydrogen gas with a palladium catalyst, sodium borohydride.

    Substitution: Sodium hydride, potassium carbonate.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation of the imidazole ring can yield imidazole N-oxides, while reduction of nitro groups can produce corresponding amines .

Mechanism of Action

The mechanism of action of 2,6-difluoro-N-(6-(2-methyl-1H-imidazol-1-yl)pyridin-3-yl)benzamide involves its interaction with specific molecular targets. The imidazole and pyridine moieties can bind to metal ions and enzyme active sites, modulating their activity. This compound can inhibit or activate enzymes by mimicking natural substrates or binding to allosteric sites .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,6-difluoro-N-(6-(2-methyl-1H-imidazol-1-yl)pyridin-3-yl)benzamide is unique due to the combination of difluoro substitution and the imidazole-pyridine moiety. This structural arrangement imparts distinct electronic and steric properties, enhancing its potential for specific interactions with biological targets and its utility in materials science .

Properties

Molecular Formula

C16H12F2N4O

Molecular Weight

314.29 g/mol

IUPAC Name

2,6-difluoro-N-[6-(2-methylimidazol-1-yl)pyridin-3-yl]benzamide

InChI

InChI=1S/C16H12F2N4O/c1-10-19-7-8-22(10)14-6-5-11(9-20-14)21-16(23)15-12(17)3-2-4-13(15)18/h2-9H,1H3,(H,21,23)

InChI Key

ZNVHNNJLFFQRQP-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=CN1C2=NC=C(C=C2)NC(=O)C3=C(C=CC=C3F)F

Origin of Product

United States

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